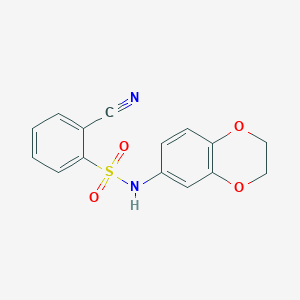

2-氰基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves reactions that yield N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives. These reactions typically start with 1,4-benzodioxane-6-amine reacting with different sulfonyl chlorides, followed by further reactions with alkyl/aralkyl halides in the presence of a base like lithium hydride, under controlled conditions. These methods provide a foundation for synthesizing 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide and its derivatives, highlighting the importance of pH control and the use of polar aprotic solvents for successful synthesis (Abbasi et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide is characterized using techniques such as IR, 1H-NMR, and EIMS. These techniques confirm the projected structures of synthesized derivatives, providing insights into the molecular framework and the nature of substitutions that can influence biological activity and interaction with biomolecules (Abbasi et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives often lead to the formation of compounds with significant biological activity. These reactions, including interactions with alkyl/aralkyl halides and various sulfonyl chlorides, result in derivatives that exhibit properties such as biofilm inhibition and cytotoxicity. The ability to inhibit bacterial biofilms and display cytotoxic effects against certain cell lines demonstrates the chemical reactivity and potential pharmacological properties of these compounds (Abbasi et al., 2020).

科学研究应用

抗肿瘤活性

- Sławiński 和 Brzozowski (2006) 的一项研究合成了一系列苯磺酰胺衍生物,包括与 2-氰基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺相关的衍生物,显示出显着的抗肿瘤活性,特别是对非小细胞肺癌和黑色素瘤细胞系 (Sławiński & Brzozowski, 2006)。

抗癌活性

- Ghorab 和 Al-Said (2012) 报道了含有苯磺酰胺的新型茚并吡啶衍生物的合成,显示出对乳腺癌细胞系有效的体外抗癌活性 (Ghorab & Al-Said, 2012)。

抗菌和酶抑制特性

- Abbasi 等人 (2017) 合成了 N-取代的 (2,3-二氢-1,4-苯并二氧杂环-6-基)苯磺酰胺衍生物,具有有效的抗菌剂和中等酶抑制剂 (Abbasi 等人, 2017)。

生物膜抑制和细胞毒性

- Abbasi 等人 (2020) 的一项研究表明,2,3-二氢-1,4-苯并二氧杂环-6-基苯磺酰胺的某些衍生物对细菌生物膜表现出显着的抑制作用,并具有温驯的细胞毒性 (Abbasi 等人, 2020)。

光动力疗法应用

- Pişkin、Canpolat 和 Öztürk (2020) 开发了用苯磺酰胺基团取代的新型锌酞菁衍生物,用于癌症治疗中的光动力疗法 (Pişkin, Canpolat & Öztürk, 2020)。

碳酸酐酶抑制

- Alafeefy 等人 (2015) 合成了包含各种部分的苯磺酰胺,证明了对人碳酸酐酶同工酶的有效抑制,该酶是各种治疗应用的目标 (Alafeefy 等人, 2015)。

合成药物中间体

- Anbarasan、Neumann 和 Beller (2011) 将 N-氰基-N-苯基-对甲苯磺酰胺用作氰化试剂,用于合成各种苯腈,与药物中间体合成相关 (Anbarasan、Neumann & Beller, 2011)。

安全和危害

未来方向

The future research directions for this compound could involve further exploration of its potential biological activities. Given the known properties of sulfonamides and benzodioxane derivatives, this compound could be studied for potential applications in antibacterial, antifungal, anti-inflammatory, and anti-protozoal therapies .

属性

IUPAC Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c16-10-11-3-1-2-4-15(11)22(18,19)17-12-5-6-13-14(9-12)21-8-7-20-13/h1-6,9,17H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCBERZKTKCYGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197893 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)

![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5545172.png)

![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)